![molecular formula C10H12ClNO2S B1590016 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide CAS No. 82222-74-0](/img/structure/B1590016.png)
4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide
Overview
Description
Scientific Research Applications
Agriculture
Researchers are investigating the use of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide in agricultural chemistry, particularly in the synthesis of new pesticides or herbicides. Its chemical properties could help improve the efficacy of these products .
Material Science
The compound’s unique molecular structure may contribute to the development of novel materials. For instance, it could be used in the creation of polymers with specific characteristics like increased durability or chemical resistance .
Environmental Science
In environmental science, 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide might be used to study pollution degradation processes. Its reactivity with various pollutants can shed light on better ways to mitigate environmental contaminants .
Analytical Chemistry
Due to its definitive chemical and physical properties, this compound can serve as a standard in chromatographic analysis, helping to calibrate equipment and ensure the accuracy of analytical results .
Biochemistry
Within biochemistry, 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide could be utilized in enzymatic studies or as a reagent in assays that probe the function of biological molecules .
Pharmacology
Pharmacological research may benefit from this compound’s potential role in the synthesis of therapeutic agents. Its structural features could be key in designing drugs with specific pharmacokinetic properties .
Chemical Synthesis
Lastly, its application in chemical synthesis is vast, serving as a building block for a variety of chemical reactions. Its reactivity could be harnessed to create a wide range of derivatives for further study .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
properties
IUPAC Name |
4-(4-chlorophenyl)-1,4-thiazinane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIXFXLKPNFQGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513296 | |
Record name | 4-(4-Chlorophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide | |
CAS RN |
82222-74-0 | |
Record name | 4-(4-Chlorophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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